![molecular formula C13H14ClN3 B2776345 5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1023817-31-3](/img/structure/B2776345.png)
5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
“5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C13H14ClN3. Its molecular weight is 247.72 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[4,3-c]pyridine core with a benzyl group at the 5-position and a chlorine atom at the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 247.72. Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazolopyridines and Derivatives : Research into the synthesis of new pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines reveals the versatility of these compounds in chemical synthesis. The methods involve various reactions under different conditions, showcasing the adaptability and utility of pyrazolopyridine derivatives in synthetic chemistry (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Functionalization Reactions : Experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives with diaminopyridine have been conducted. These studies provide insights into the mechanisms of chemical reactions involving pyrazolopyridine compounds, which are crucial for developing novel synthetic pathways and materials (Yıldırım, Kandemirli, & Demir, 2005).
Structural Analysis
- Crystal Structure Analysis : The crystal structure of certain pyrazolo[4,3-c]pyridine derivatives, such as the "5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine", has been determined. These studies highlight the molecule's conformation and provide insights into its intermolecular interactions, which are essential for understanding its reactivity and potential applications in material science and drug design (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Applications in Material Science and Medicinal Chemistry
Electrochemical Properties and Self-Assembly : Studies on the synthesis, structure, and acid-base and redox properties of new Ru(II) complexes containing pyrazolopyridine derivatives reveal potential applications in electrochemical devices and catalysis. These investigations demonstrate how the structural characteristics of pyrazolopyridine derivatives can influence their electrochemical behavior, which is vital for the development of new materials for energy conversion and storage (Sens et al., 2003).
Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel benzoyl-N-substituted amino and benzoyl-N-sulfonylamino pyridone derivatives, including pyrazolopyridine units, highlight their potential in developing new antimicrobial agents. These studies contribute to the ongoing search for novel compounds with therapeutic applications, especially in combating resistant microbial strains (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 5-benzyl-3-chloro-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine may interact with its target protein (such as cdk2) and inhibit its activity . This inhibition could lead to alterations in cell cycle progression, potentially inducing apoptosis in cancer cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect pathways related to cell cycle regulation . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of certain cell lines . They can cause alterations in cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
5-benzyl-3-chloro-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-13-11-9-17(7-6-12(11)15-16-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCBXLNKWCSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023817-31-3 |
Source
|
Record name | 5-benzyl-3-chloro-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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